LOXL2 Inhibitory Potency: N-Butyl-4-((1-oxobutyl)amino)pentanamide vs. Structural Analogs
In recombinant LOXL2 enzyme assays, N-Butyl-4-((1-oxobutyl)amino)pentanamide achieved an IC50 of 1,000 nM, demonstrating measurable inhibition [1]. By contrast, a closely related analog (Compound 3a, an aminomethylthiazole-based LOXL2 inhibitor) exhibited an IC50 of 176 nM (~5.7-fold more potent), while BAPN (β-aminopropionitrile), a classic LOX/LOXL inhibitor, showed an IC50 of 665 nM (~1.5-fold weaker) [2]. This positions the target compound as a moderate-potency LOXL2 ligand, structurally distinct from both the thiazole chemotype and the small-molecule nitrile comparator.
| Evidence Dimension | LOXL2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,000 nM (1.0 µM) |
| Comparator Or Baseline | Compound 3a: IC50 = 176 nM; BAPN: IC50 = 665 nM |
| Quantified Difference | Target compound is ~5.7-fold less potent than Compound 3a and ~1.5-fold more potent than BAPN |
| Conditions | Recombinant human LOXL2; diaminopentane substrate; 30 min preincubation (BindingDB assay); AMT/AMTz inhibitor panel using 1 h preincubation, n≥2 [1][2] |
Why This Matters
Procurement for LOXL2-targeted programs must account for the ~6-fold potency gap between this compound and advanced leads, directly impacting decisions on whether to use it as a tool compound or a starting scaffold for optimization.
- [1] BindingDB. BDBM50463620 (CHEMBL4240937): LOXL2 IC50 = 1.00E+3 nM. https://bindingdb.org. View Source
- [2] PMC7073924, Table 6. Activity of AMT and AMTz Inhibitors against LOX, LOXL2, and LOXL3. IC50 values for BAPN (LOXL2 = 0.665 µM) and Compound 3a (LOXL2 = 0.176 µM). View Source
